Brevianamide E

説明

Contextualizing Brevianamide E within the Broader Family of Prenylated Indole Alkaloids

This compound is classified as a prenylated indole alkaloid, a broad group of natural products distinguished by an indole core structure modified with one or more prenyl (isoprenoid) substituents. nih.govmdpi.comsdu.edu.cnnih.govresearchgate.netchemrxiv.orgresearchgate.net These metabolites are predominantly isolated from fungi, with genera such as Aspergillus and Penicillium being prolific sources. nih.govmdpi.comsdu.edu.cnresearchgate.net The prenylated indole alkaloid family is structurally diverse, encompassing numerous distinct subclasses and individual compounds, including but not limited to Notoamides, Stephacidins, Marcfortines, Paraherquamides, Versicolamides, and Chrysogenamides. nih.govsdu.edu.cnresearchgate.net Within this expansive family, the brevianamides, including this compound, represent a foundational group. Brevianamides A and B, identified early in the research of this class, were notable for possessing the characteristic bicyclo[2.2.2]diazaoctane core, thereby establishing a critical structural motif for subsequent investigations. chemrxiv.orgchemrxiv.org

Significance of the Bicyclo[2.2.2]diazaoctane Core in Fungal Natural Products Research

The bicyclo[2.2.2]diazaoctane (BCDO) core represents a complex and highly distinctive structural scaffold that serves as a hallmark for a significant class of fungal natural products. sdu.edu.cnnih.govresearchgate.netchemrxiv.orgsdu.edu.cnnih.gov This unique ring system is a shared feature among a wide array of fungal metabolites, including the brevianamides, notoamides, stephacidins, and others, highlighting convergent evolutionary strategies in fungal biosynthesis. nih.govsdu.edu.cnresearchgate.net The formation of this intricate BCDO core has been a central focus of biosynthetic studies, with initial hypotheses suggesting its assembly via an intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction. sdu.edu.cnchemrxiv.orgsdu.edu.cnnih.gov More contemporary research has unveiled sophisticated enzymatic pathways, involving crucial steps such as semipinacol rearrangements, that contribute to the stereoselective construction of these complex molecules. chemrxiv.orgsdu.edu.cnnih.gov The biological significance of compounds bearing the BCDO core is substantial, as they exhibit a broad spectrum of bioactivities, including anthelmintic, insecticidal, anticancer, antiviral, and antibacterial properties. sdu.edu.cnnih.govresearchgate.net This wide range of activities underscores the importance of the BCDO core in natural product discovery and its potential for medicinal applications.

Historical Overview of this compound Discovery and Initial Characterization

The scientific exploration of fungal indole alkaloids featuring the bicyclo[2.2.2]diazaoctane core commenced with the pioneering isolation of Brevianamides A and B from the fungus Penicillium brevicompactum by Birch and Wright in 1969. chemrxiv.orgchemrxiv.org These initial discoveries laid the groundwork for decades of intensive research into the structural diversity, biosynthetic pathways, and biological effects of this alkaloid family. Brevianamide A, in particular, posed significant challenges for chemical synthesis and presented an enigmatic biosynthetic pathway for a considerable period. chemrxiv.org

More recently, this compound, alongside related compounds such as Deoxythis compound (DE) and Epideoxythis compound, have been identified as crucial intermediates or analogues within the complex biosynthetic routes leading to the brevianamide family. mdpi.comnih.govnih.gov Research efforts have increasingly focused on elucidating the precise roles of these compounds in the formation of the BCDO scaffold, often involving a cascade of enzymatic transformations. These include prenyltransfer reactions, catalyzed by enzymes like prenyltransferases, followed by oxidative steps and stereoselective rearrangements that ultimately construct the characteristic complex ring system. nih.govnih.gov The characterization of these intermediates has been vital in unraveling the intricate biochemical mechanisms employed by fungi to produce these structurally sophisticated natural products.

特性

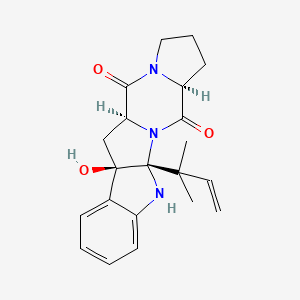

CAS番号 |

23454-27-5 |

|---|---|

分子式 |

C21H25N3O3 |

分子量 |

367.4 g/mol |

IUPAC名 |

(1S,4S,10S,12R)-12-hydroxy-1-(2-methylbut-3-en-2-yl)-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

InChI |

InChI=1S/C21H25N3O3/c1-4-19(2,3)21-20(27,13-8-5-6-9-14(13)22-21)12-16-17(25)23-11-7-10-15(23)18(26)24(16)21/h4-6,8-9,15-16,22,27H,1,7,10-12H2,2-3H3/t15-,16-,20+,21-/m0/s1 |

InChIキー |

YAQYEBABECUWBT-AFMUBRCDSA-N |

SMILES |

CC(C)(C=C)C12C(CC3N1C(=O)C4CCCN4C3=O)(C5=CC=CC=C5N2)O |

異性体SMILES |

CC(C)(C=C)[C@@]12[C@@](C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)(C5=CC=CC=C5N2)O |

正規SMILES |

CC(C)(C=C)C12C(CC3N1C(=O)C4CCCN4C3=O)(C5=CC=CC=C5N2)O |

同義語 |

brevianamide E |

製品の起源 |

United States |

Structural Elucidation and Chemoinformatics of Brevianamide E

Relationship to Key Biogenetic Precursors and Analogues

Deoxybrevianamide E (DBE) as a Central Intermediate

Deoxythis compound (DBE) is a significant compound within the brevianamide biosynthetic and synthetic pathways. Structurally, DBE is described as a cyclic dipeptide that is derived from Brevianamide F, featuring a 1,1-dimethylallyl substitution on the indole ring nih.gov. Brevianamide F itself is a diketopiperazine, specifically cyclo(L-Pro-L-Trp), isolated from fungal fermentation bioaustralis.com.

Feeding experiments with isotopically labeled DBE have provided compelling evidence for its central role in the biosynthesis of other brevianamides. These studies have confirmed that DBE acts as a direct biosynthetic precursor to Brevianamides A, B, and this compound sdu.edu.cn. Furthermore, DBE is understood to be an intermediate that can be converted into Dehydrothis compound (DHBE) through an oxidation process, setting the stage for further transformations springernature.combiorxiv.org. The pathway suggests that Brevianamide F is converted to DBE via a reverse prenylation step, highlighting DBE's position early in the metabolic cascade sdu.edu.cnnih.govnih.gov.

Data Table 1: Deoxythis compound (DBE) as a Biosynthetic Intermediate

| Intermediate | Precursor | Derived Products | Key Transformation/Role | Source/Reference(s) |

| Deoxythis compound (DBE) | Brevianamide F (BF) | Brevianamide A (BA), Brevianamide B (BB), this compound (BE) | Biosynthetic precursor; converted via oxidation and rearrangement cascade to BA, BB, BE | nih.govbioaustralis.comsdu.edu.cnnih.govnih.govnih.govamazonaws.comresearchgate.net |

| Deoxythis compound (DBE) | N/A | Dehydrothis compound (DHBE) | Oxidation | springernature.combiorxiv.org |

Dehydrothis compound (DHBE) and its Significance

Dehydrothis compound (DHBE) emerges as a critical intermediate, particularly in the chemical synthesis and proposed biomimetic pathways leading to Brevianamides A and B springernature.comthieme.de. DHBE is formed through the oxidation of Deoxythis compound springernature.combiorxiv.org. Its significance lies in its structural readiness to undergo a complex cascade of reactions that ultimately form the characteristic bicyclo[2.2.2]diazaoctane core of Brevianamides A and B.

This cascade typically involves ring opening, a semipinacol rearrangement, tautomerization, and a Diels-Alder cycloaddition springernature.comnih.gov. In synthetic studies, treating DHBE with aqueous base has been shown to directly yield both Brevianamide A and B, mirroring a proposed domino reaction sequence and demonstrating DHBE's pivotal role in accessing these target molecules springernature.comthieme.de. The precise timing and mechanism of these transformations, including indole oxidation and semipinacol rearrangement, are areas of active research, often elucidated through molecular modeling and quantum chemical calculations nih.govresearchgate.netsdu.edu.cn.

Data Table 2: Dehydrothis compound (DHBE) in Brevianamide A/B Synthesis

| Intermediate | Transformation | Product(s) | Key Reaction Cascade | Significance | Source/Reference(s) |

| Dehydrothis compound (DHBE) | Oxidation, ring opening, semipinacol rearrangement, tautomerization, Diels-Alder cycloaddition | Brevianamide A (BA), Brevianamide B (BB) | Biomimetic domino reaction sequence; key precursor in chemical synthesis of BA and BB, mimicking biosynthetic steps | Crucial intermediate for accessing BA and BB; facilitates understanding of natural product formation pathways | springernature.combiorxiv.orgnih.govthieme.deresearchgate.netsdu.edu.cn |

Structural Linkages to Other Brevianamide Congeners (e.g., Brevianamide F, Brevianamide A/B)

The brevianamide family encompasses a diverse array of related compounds, with this compound situated within a network of biosynthetic and structural relationships.

Brevianamide F (BF) serves as an early precursor in the pathway, being a diketopiperazine that is prenylated to form Deoxythis compound bioaustralis.comsdu.edu.cnnih.govnih.gov. Its structure, cyclo(L-Pro-L-Trp), provides the fundamental dipeptide backbone for subsequent modifications bioaustralis.com.

Brevianamide A (BA) and Brevianamide B (BB) are the archetypal members of the bicyclo[2.2.2]diazaoctane (BCDO) alkaloid class wikipedia.orgthieme.de. They are diastereomers, with Brevianamide A typically being the major isolated product from natural sources, often in a ratio of approximately 90:10 relative to Brevianamide B wikipedia.orgthieme.de. Their formation is intimately linked to the transformations of Deoxythis compound and Dehydrothis compound, involving complex rearrangements and cycloadditions sdu.edu.cnspringernature.combiorxiv.orgnih.govamazonaws.comthieme.dersc.org.

This compound itself is a complex molecule with a specific stereochemical configuration, characterized by its intricate ring system comprising pyrrolo, pyrazino, and indole moieties ontosight.ai. While it is considered a biosynthetic shunt metabolite, it is also derived from Deoxythis compound sdu.edu.cn. The broader family of BCDO alkaloids, including numerous other brevianamide congeners, highlights the extensive structural diversity that arises from variations in these core biosynthetic pathways sdu.edu.cnnih.gov.

Data Table 3: Structural Relationships Among Brevianamide Congeners

| Compound Name | Molecular Formula | Key Structural Features/Role | Relationship to this compound | Source/Reference(s) |

| Brevianamide F (BF) | C₁₆H₁₇N₃O₂ | Diketopiperazine (cyclo(L-Pro-L-Trp)); fundamental dipeptide backbone | Precursor to Deoxythis compound (DBE) | wikipedia.orgbioaustralis.comsdu.edu.cnnih.govnih.gov |

| Deoxythis compound (DBE) | C₂₁H₂₅N₃O₂ | Cyclic dipeptide; substituted indole ring; precursor to BA, BB, and BE | Intermediate in the biosynthesis/synthesis of Brevianamides A, B, and E | nih.govsdu.edu.cnspringernature.comnih.govamazonaws.comresearchgate.netrsc.org |

| Dehydrothis compound (DHBE) | (Derived from DBE) | Oxidation product of DBE; key intermediate in BA/BB synthesis via cascade reactions | Intermediate in the biosynthesis/synthesis of Brevianamides A and B | springernature.combiorxiv.orgnih.govthieme.desdu.edu.cn |

| Brevianamide A (BA) | C₂₁H₂₃N₃O₃ | Archetypal BCDO alkaloid; bicyclo[2.2.2]diazaoctane core, 3-spiro-ψ-indoxyl moiety | Derived from DBE/DHBE via complex cascade; major diastereomer of BA/BB pair | wikipedia.orgsdu.edu.cnspringernature.combiorxiv.orgnih.govamazonaws.comthieme.dersc.org |

| Brevianamide B (BB) | C₂₁H₂₃N₃O₃ | Diastereomer of BA; bicyclo[2.2.2]diazaoctane core, 3-spiro-ψ-indoxyl moiety | Derived from DBE/DHBE via complex cascade; minor diastereomer of BA/BB pair | wikipedia.orgsdu.edu.cnspringernature.combiorxiv.orgnih.govamazonaws.comthieme.dersc.org |

| This compound (BE) | C₂₁H₂₅N₃O₃ | Complex ring system (pyrrolo, pyrazino, indole); specific stereochemistry (5as-...) | Biosynthetic shunt metabolite; derived from DBE | ontosight.aisdu.edu.cnnih.gov |

Chemoinformatic analyses, employing tools like RDKit, are instrumental in mapping these complex structural similarities and predicting biosynthetic gene cluster-SM relationships biorxiv.org. Advanced spectroscopic techniques, including NMR, mass spectrometry, and chiral chromatography, alongside computational methods such as molecular modeling, quantum chemical calculations, and DP4+ probability analysis, are essential for the definitive structural elucidation and mechanistic understanding of these intricate natural products nih.govresearchgate.netresearchgate.netsdu.edu.cn.

Chemical Synthesis and Transformations of Brevianamide E

Total Synthesis Approaches to Brevianamide E and Related Analogues

Significant progress has been made in the total synthesis of this compound and its related analogues, often leveraging insights from their biosynthesis to design efficient chemical routes.

Biomimetic strategies have played a crucial role in understanding and synthesizing this compound and its congeners. These approaches often mimic proposed biosynthetic steps, such as oxidative cyclizations and Diels-Alder reactions, to construct the complex BCDO core rsc.orgspringernature.comnih.govnih.govnih.govbiorxiv.orgnih.govorganicchemistry.eu. For instance, a modified biosynthetic pathway for Brevianamide A involves an early indole oxidation followed by a late-stage, substrate-controlled Diels-Alder reaction, with dehydrodeoxythis compound identified as a key intermediate rsc.orgnih.gov. The chemical feasibility of these proposed pathways has been explored, leading to unified synthetic strategies for the brevianamide family rsc.orgrsc.org.

Gold(I) catalysis has emerged as a powerful tool for the rapid assembly of complex molecular scaffolds, including those found in indole alkaloids. For the synthesis of Brevianamide A, a gold(I)-catalyzed cascade process has been employed to efficiently construct the characteristic pseudoindoxyl motif and adjacent quaternary centers in a single step acs.orgresearchgate.netthegagoszgroup.com. This methodology exemplifies the structural complexity achievable with gold catalysis, contributing to some of the shortest and highest-yielding syntheses of Brevianamide A to date acs.org. Gold catalysis has also been instrumental in the functionalization of indole cores and the synthesis of related alkaloids frontiersin.orguchicago.educhim.it.

Oxidative cyclization reactions are central to several synthetic strategies for this compound, particularly in the construction of its core hydroxypyrroloindolenine (Hpi) motif researchgate.netnih.gov. These reactions facilitate the stereoselective assembly of the pentacyclic natural product researchgate.netnih.gov. For example, a concise stereoselective synthesis of this compound has been described, utilizing oxidative cyclization as a key step researchgate.netnih.gov.

Gold(I)-Catalyzed Cascade Reactions in Complex Alkaloid Synthesis

Asymmetric Synthesis and Stereocontrol Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of this compound and its analogues. Several approaches have been developed to control stereocenters during the synthesis. The chiral total synthesis of this compound and deoxythis compound has been accomplished starting from L-proline rsc.org. Furthermore, asymmetric synthesis methodologies have been employed to access specific stereoisomers, such as the asymmetric synthesis of (−)-brevianamide B using a stereocontrolled intramolecular SN2′ cyclization nih.gov. Studies have also focused on achieving enantioselective total syntheses of this compound, highlighting the importance of controlling the absolute configuration rsc.orgacs.org.

Synthetic Access to Deoxythis compound and Dehydrothis compound as Key Intermediates

Deoxythis compound and dehydrodeoxythis compound are frequently utilized as pivotal intermediates in the synthesis of various brevianamide alkaloids rsc.orgspringernature.comnih.govnih.govbiorxiv.orgorganicchemistry.eunih.govacs.orgresearchgate.netrsc.orgbiorxiv.orgresearchgate.netnih.gov. The synthesis of (+)-dehydrodeoxythis compound has been achieved in a concise five-step sequence, enabling access to gram-scale quantities rsc.orgorganicchemistry.euresearchgate.net. This intermediate is crucial for subsequent transformations, including oxidation to dehydrothis compound, which then undergoes rearrangement cascades to yield brevianamides A and B rsc.orgspringernature.combiorxiv.orgresearchgate.netbiorxiv.org. The synthesis of deoxythis compound itself has also been reported, confirming its proposed structure rsc.orgacs.orgrsc.org.

Synthetic Modifications and Derivatization Strategies for Analog Development

While direct modifications of this compound for analog development are less explicitly detailed in the provided search results, the strategies employed in its synthesis offer avenues for creating related compounds. For example, the development of engineered biosynthetic pathways in E. coli has allowed for the production of key intermediates like (−)-dehydrothis compound, which can then be chemically transformed to yield brevianamides A and B, demonstrating a route to related analogues biorxiv.orgbiorxiv.orgnih.gov. Furthermore, the application of enantioselective propargylation techniques in the synthesis of other indole alkaloids suggests potential strategies for derivatization and analog creation within this chemical space uchicago.edu.

Compound List

Brevianamide A

Brevianamide B

this compound

Brevianamide F

Brevianamide S

Brevianamide X

Brevianamide Y

Deoxythis compound

Dehydrothis compound

Dehydrodeoxythis compound

Eurotiumin A

Gypsetin

Malbrancheamides

Notoamide C

Notoamide D

Notoamide E

Paraherquamides

Stephacidins

Tryprostatin B

VM55599

Q & A

Q. What experimental methodologies are most effective for isolating and characterizing Brevianamide E from natural sources?

Q. How can researchers design experiments to study this compound’s biosynthesis in fungal systems?

Biosynthetic studies involve gene cluster analysis (e.g., identifying non-ribosomal peptide synthetases and prenyltransferases) and heterologous expression in model fungi (e.g., Aspergillus nidulans). Isotopic labeling (e.g., 13C-acetate) tracks precursor incorporation, while CRISPR/Cas9-mediated gene knockouts validate enzymatic roles . Researchers must optimize culture conditions (e.g., media pH, temperature) to activate silent biosynthetic pathways .

Q. What are the key challenges in validating this compound’s bioactivity in in vitro assays?

Common pitfalls include:

- False positives due to impurities in crude extracts.

- Solvent interference in cytotoxicity assays (e.g., DMSO concentrations >0.1% alter cell viability).

- Reproducibility issues across cell lines (e.g., HeLa vs. MCF-7).

Mitigation strategies: Include positive controls (e.g., doxorubicin), validate purity via HPLC (>95%), and replicate assays across independent labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Discrepancies often arise from:

- Variable assay conditions (e.g., oxygen levels in antimicrobial tests).

- Off-target effects in kinase inhibition studies.

To address these, perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and meta-analyses of published data. For example, conflicting reports on its antioxidant activity may stem from differences in ROS detection methods (e.g., DCFH-DA vs. ESR) .

Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina with X-ray crystallography data of target proteins (e.g., tubulin).

- Cryo-EM : Resolve binding conformations in membrane-associated targets.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

Researchers must validate computational predictions with mutagenesis (e.g., alanine scanning) .

Q. How should researchers design in vivo models to evaluate this compound’s therapeutic potential?

Prioritize models aligned with the compound’s hypothesized mechanism:

- Anti-inflammatory : Murine LPS-induced sepsis models.

- Neuroprotective : C. elegans or zebrafish neurodegeneration assays.

Key considerations: Dose optimization to avoid toxicity (LD50 studies) and pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Q. How can researchers ensure reproducibility in this compound synthesis or isolation protocols?

- Detailed SOPs : Specify solvent grades, column dimensions, and gradient profiles.

- Open data sharing : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with FAIR principles.

- Collaborative validation : Cross-check results with independent labs using blinded samples .

Q. What strategies are effective for integrating multi-omics data in this compound research?

Combine transcriptomics (RNA-seq of treated cells) with metabolomics (LC-HRMS) to map biosynthetic pathways. Use tools like Cytoscape for network analysis and KEGG for pathway enrichment. Ensure metadata complies with MIAME or MIAMI standards .

Data Presentation and Ethical Compliance

Q. How should researchers present conflicting data in publications or grant proposals?

- Transparent reporting : Use supplementary tables to list contradictory findings.

- Mechanistic hypotheses : Propose testable models (e.g., allosteric modulation vs. competitive inhibition).

- Funding disclosures : Acknowledge potential biases (e.g., industry partnerships) .

Q. What are the best practices for managing large datasets in this compound research?

- Structured repositories : Use ChEMBL for bioactivity data or UniProt for protein targets.

- Version control : Track changes in collaborative projects via GitLab.

- Appendix guidelines : Place raw chromatograms/spectra in appendices, with processed data in main figures .

Unresolved Questions and Future Directions

Q. What gaps exist in understanding this compound’s ecological roles in fungal symbiosis?

Hypothesize roles in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。